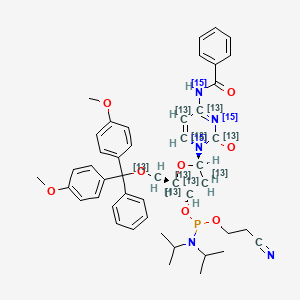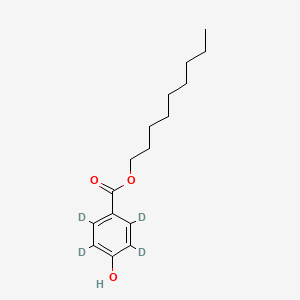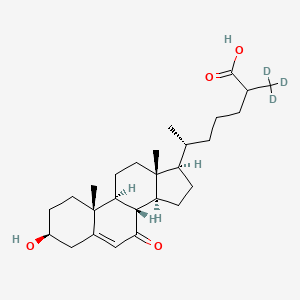
3beta-Hydroxy-7-oxocholest-5-enoic acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3beta-Hydroxy-7-oxocholest-5-enoic acid-d3 is a deuterated derivative of 3beta-Hydroxy-7-oxocholest-5-enoic acid. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-7-oxocholest-5-enoic acid-d3 typically involves the deuteration of 3beta-Hydroxy-7-oxocholest-5-enoic acid. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents . The reaction conditions often require a catalyst such as palladium on carbon and are carried out under controlled temperature and pressure to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
化学反应分析
Types of Reactions
3beta-Hydroxy-7-oxocholest-5-enoic acid-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the keto group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions where hydrogen atoms are replaced by halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides
Major Products
Oxidation: Formation of 7-oxo derivatives or carboxylic acids.
Reduction: Formation of 7-hydroxy derivatives.
Substitution: Formation of halogenated or alkylated derivatives
科学研究应用
3beta-Hydroxy-7-oxocholest-5-enoic acid-d3 is widely used in scientific research due to its deuterium labeling. Some applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in the study of cholesterol metabolism and its derivatives.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
作用机制
The mechanism of action of 3beta-Hydroxy-7-oxocholest-5-enoic acid-d3 involves its interaction with metabolic enzymes and pathways. The deuterium atoms in the compound can alter the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic stability. This compound is often used to study the pharmacokinetics of drugs by tracking their absorption, distribution, metabolism, and excretion .
相似化合物的比较
Similar Compounds
3beta-Hydroxy-7-oxocholest-5-enoic acid: The non-deuterated form of the compound.
3beta,7alpha-Dihydroxycholest-5-enoic acid-d3: Another deuterated derivative with additional hydroxyl groups.
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3: A similar compound with a different position of the hydroxyl and keto groups
Uniqueness
3beta-Hydroxy-7-oxocholest-5-enoic acid-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can influence the compound’s metabolic stability and pharmacokinetic profile, making it a valuable tool in drug development and metabolic studies .
属性
分子式 |
C27H42O4 |
|---|---|
分子量 |
433.6 g/mol |
IUPAC 名称 |
(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid |
InChI |
InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-22,24,28H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,24+,26+,27-/m1/s1/i2D3 |
InChI 键 |
QOEPZHFZXUROGV-XCGRDMFNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)O |
规范 SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


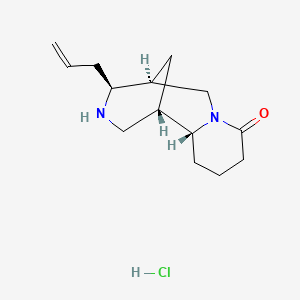
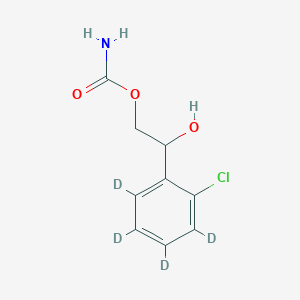
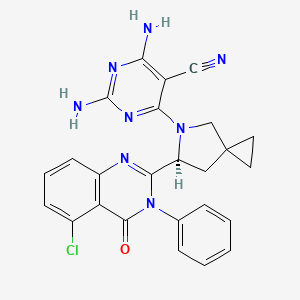
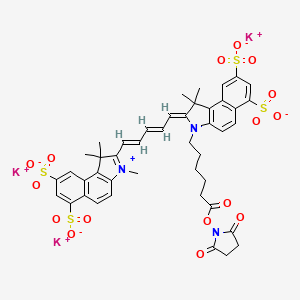

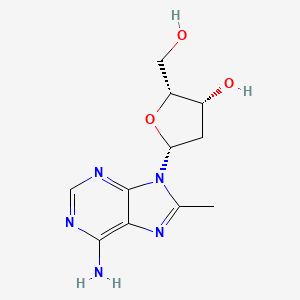

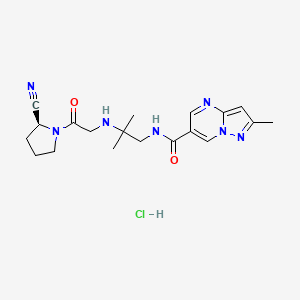
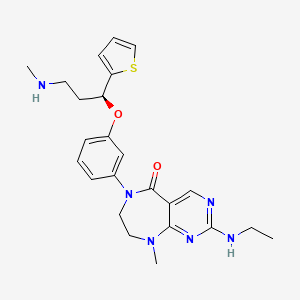
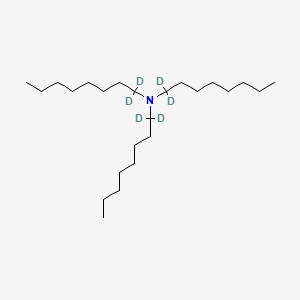
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)
